Trifluoromethanethiol

描述

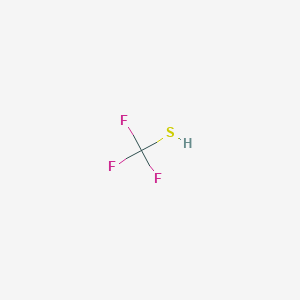

Structure

2D Structure

3D Structure

属性

IUPAC Name |

trifluoromethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3S/c2-1(3,4)5/h5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLLMKMFWIUACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164218 | |

| Record name | Trifluoromethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493-15-8 | |

| Record name | Methanethiol, trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trifluoromethanethiol and Its Precursors

Evolution of Trifluoromethanethiol Synthesis

The synthesis of this compound has evolved from early, often hazardous, laboratory preparations to more sophisticated and safer modern methods.

Classical Laboratory Preparations

Historically, the preparation of this compound relied on methods that, while effective, presented significant challenges in terms of safety and efficiency.

From Bis(trifluoromethylthio)mercury: One of the earliest reported methods for generating this compound involved the reaction of bis(trifluoromethylthio)mercury ((CF₃S)₂Hg) with hydrogen chloride gas. tandfonline.comresearchgate.net This reaction, while providing the thiol in approximately 90% yield, suffers from the high toxicity of the mercury-containing starting material. tandfonline.comacs.org The synthesis of bis(trifluoromethylthio)mercury itself involves the reaction of bis(trifluoromethyl)disulfane with mercury. tandfonline.com

Photolysis: Photochemical methods have also been employed, although they often involve highly toxic precursors for the trifluoromethylthio radical. thieme-connect.com These early radical-based approaches laid the groundwork for later, more controlled radical methodologies.

Modern and Efficient Synthetic Routes

Recognizing the limitations of classical methods, chemists have developed more practical and efficient routes to this compound and its derivatives. These modern approaches often focus on milder reaction conditions and the use of less hazardous reagents. For instance, advancements in fluorine chemistry have led to the development of reagents that can be synthesized using safer fluorine sources like potassium fluoride (B91410) (KF). cas.cn

Development and Generation of Trifluoromethylthiolating Reagents

The direct handling of this compound is often impractical due to its physical properties and toxicity. Consequently, a significant area of research has focused on the development of stable, easy-to-handle reagents that can deliver the SCF₃ group to a substrate. These reagents are broadly categorized based on their reactivity as nucleophilic, electrophilic, or radical precursors.

Nucleophilic Reagents

Nucleophilic trifluoromethylthiolating reagents are sources of the trifluoromethanethiolate anion (CF₃S⁻) and are widely used for introducing the SCF₃ group. researchgate.net

Silver(I) trifluoromethanethiolate (AgSCF₃): This stable and commercially available salt is a cornerstone of nucleophilic trifluoromethylthiolation. researchgate.netresearchgate.net It can be prepared from silver(I) fluoride and carbon disulfide. orgsyn.org AgSCF₃ is effective in converting activated haloaromatics to the corresponding trifluoromethyl aryl sulfides, particularly when used in conjunction with an inorganic iodide like potassium iodide (KI) or tetra-n-butylammonium iodide (Bu₄NI). cmu.eduacs.org This combination enhances the nucleophilicity of the trifluoromethanethiolate source. researchgate.netcmu.eduacs.org AgSCF₃ has also been employed in the direct nucleophilic trifluoromethylthiolation of alkyl chlorides, bromides, and tosylates, with the reaction rates being significantly enhanced by the presence of additives like Bu₄NI. researchgate.net Furthermore, it serves as a precursor for generating the trifluoromethylthio radical in oxidative processes. researchgate.netrsc.org

Tetramethylammonium (B1211777) trifluoromethanethiolate ([NMe₄]SCF₃): This reagent is a salt-like, solid compound that can be synthesized from tetramethylammonium fluoride, trimethyl(trifluoromethyl)silane, and elemental sulfur. researchgate.net It serves as a nucleophilic SCF₃ transfer reagent and is soluble in various organic solvents. researchgate.netcymitquimica.comchemdad.com

Table 1: Key Nucleophilic Trifluoromethylthiolating Reagents

| Reagent Name | Chemical Formula | Key Features |

|---|---|---|

| Silver(I) trifluoromethanethiolate | AgSCF₃ | Stable, commercially available solid; reactivity enhanced by iodide additives. researchgate.netresearchgate.netcmu.eduacs.org |

| Tetramethylammonium trifluoromethanethiolate | [NMe₄]SCF₃ | Solid, salt-like compound; soluble in organic solvents. researchgate.netcymitquimica.comchemdad.com |

Electrophilic Reagents

Electrophilic trifluoromethylthiolating reagents are designed to deliver a "CF₃S⁺" equivalent to nucleophilic substrates. The development of stable and easy-to-handle electrophilic reagents has been a major breakthrough in the field. researchgate.net

N-(Trifluoromethylthio)saccharin: This shelf-stable, crystalline solid is a highly reactive electrophilic trifluoromethylthiolating reagent. orgsyn.orgacs.org It is synthesized from saccharin (B28170) via chlorination to form N-chlorosaccharin, followed by a reaction with AgSCF₃. orgsyn.orgresearchgate.net Its enhanced electrophilicity, compared to reagents like N-(trifluoromethylthio)phthalimide, is attributed to the replacement of a carbonyl group with a more electron-withdrawing sulfonyl group. acs.orgnih.gov This reagent has proven effective for the trifluoromethylthiolation of a wide range of nucleophiles, including indoles, β-keto esters, and aldehydes. tcichemicals.comcas.cnunimi.it

Hypervalent Iodine Reagents: Hypervalent iodine compounds have emerged as powerful reagents for electrophilic trifluoromethylthiolation. nih.govrsc.org These reagents are known for their enhanced stability. nih.gov One such reagent, designed for the electrophilic transfer of the trifluoromethylthio group, was synthesized and its structure elucidated by X-ray crystallography. acs.org These reagents have been used for the direct trifluoromethylthiolation of various nucleophiles, including terminal alkynes. rsc.orgacs.org Interestingly, some hypervalent iodonium (B1229267) ylides containing a trifluoromethanesulfonyl (SO₂CF₃) group can be reduced in situ to generate a reactive CF₃S species. cas.cn

Table 2: Prominent Electrophilic Trifluoromethylthiolating Reagents

| Reagent Class | Example Compound | Key Features |

|---|---|---|

| N-Thioimide Derivatives | N-(Trifluoromethylthio)saccharin | Highly reactive, shelf-stable crystalline solid. orgsyn.orgacs.org |

| Hypervalent Iodine Reagents | Trifluoromethylthio-iodine(III) reagents | Enhanced stability; effective for various nucleophiles. nih.govrsc.orgacs.org |

Radical Precursors

The generation of the trifluoromethylthio radical (•SCF₃) provides a complementary strategy for incorporating the SCF₃ group, particularly for C-H functionalization and reactions with unsaturated systems. researchgate.net

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): This commercially available liquid is a versatile reagent that can serve as a precursor for the trifluoromethyl radical. nih.govsigmaaldrich.comfishersci.com Under photoredox catalysis, it can undergo a single-electron transfer reduction, leading to the formation of the trifluoromethyl radical with the release of sulfur dioxide and a chloride anion. nih.gov

In situ Generated Species: The trifluoromethylthio radical can be generated in situ from various precursors. For example, the oxidation of AgSCF₃ with an oxidant like potassium persulfate (K₂S₂O₈) or Selectfluor can produce the •SCF₃ radical. rsc.orgcas.cn This approach has been utilized for the trifluoromethylthiolation of unactivated C(sp³)-H bonds and the decarboxylative trifluoromethylthiolation of aliphatic carboxylic acids. rsc.orgcas.cn Additionally, electrophilic reagents like N-(trifluoromethylthio)phthalimide can serve as radical precursors under photochemical conditions. nih.gov

Table 3: Common Precursors for the Trifluoromethylthio Radical

| Precursor | Method of Generation |

|---|---|

| Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Photoredox catalysis. nih.gov |

| Silver(I) trifluoromethanethiolate (AgSCF₃) | Oxidation (e.g., with K₂S₂O₈ or Selectfluor). rsc.orgcas.cn |

| N-(Trifluoromethylthio)phthalimide | Photochemical activation. nih.gov |

Reactivity and Mechanistic Investigations of Trifluoromethanethiol Chemistry

Free Radical Addition Reactions

Free radical addition reactions represent a significant pathway for the functionalization of unsaturated compounds using trifluoromethanethiol. These reactions are typically initiated by UV light or chemical initiators and proceed via a radical chain mechanism.

The free radical addition of this compound to fluoroölefins has been a subject of study to understand the factors influencing the orientation of addition and the reactivity of the radical species. The trifluoromethylthiyl radical (CF₃S•), generated from the homolytic cleavage of the S-H bond in this compound, readily adds across the double bond of fluoroalkenes.

The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical intermediate. For instance, in the addition to unsymmetrical fluoroölefins, the CF₃S• radical will preferentially add to the carbon atom that results in the formation of the more stable radical. The high electronegativity of the fluorine atoms significantly influences the stability of the adjacent radical.

A general scheme for the free radical addition of this compound to a fluoroolefin is as follows:

Initiation: Formation of the trifluoromethylthiyl radical. CF₃SH → CF₃S• + H•

Propagation:

Addition of the CF₃S• radical to the fluoroolefin. CF₃S• + R-CF=CF₂ → R-CF(•)-CF₂SCF₃ or R-CF(SCF₃)-CF₂(•)

Hydrogen abstraction from this compound by the resulting radical adduct to yield the product and regenerate the CF₃S• radical. R-CF(•)-CF₂SCF₃ + CF₃SH → R-CHF-CF₂SCF₃ + CF₃S•

The table below summarizes the products obtained from the free radical addition of this compound to various fluoroölefins.

| Fluoroölefin | Major Product |

| Tetrafluoroethylene | 1,1,2,2-Tetrafluoro-1-(trifluoromethylthio)ethane |

| Hexafluoropropene | 1,1,2,3,3,3-Hexafluoro-1-(trifluoromethylthio)propane |

| Chlorotrifluoroethylene | 1-Chloro-1,2,2-trifluoro-1-(trifluoromethylthio)ethane |

Reactions Involving Thiol and Trifluoromethylthio Groups

The thiol and trifluoromethylthio groups in this compound and its derivatives exhibit distinct reactivity profiles, engaging in reactions with various nucleophiles and participating in computationally studied reaction mechanisms.

The reaction of this compound with ammonia (B1221849) has been reported to proceed via a mechanism that can lead to the formation of sulfenamides, although often through intermediates. cdnsciencepub.com Bistrifluoromethyl disulfide (CF₃SSCF₃), which can be formed from this compound, reacts with ammonia and primary and secondary amines to yield trifluoromethanesulfenamide (CF₃SNH₂) and its N-substituted derivatives. cdnsciencepub.com The reaction with ammonia also produces ammonium (B1175870) fluoride (B91410) and thiocyanate. cdnsciencepub.com

The general reaction of bistrifluoromethyl disulfide with an amine can be represented as: CF₃SSCF₃ + 2 RNH₂ → CF₃SNR + RNH₃⁺ + SCF₃⁻

While direct reaction of this compound with amines can be complex, the use of its disulfide derivative provides a viable route to sulfenamides. cdnsciencepub.com This conversion of thiols to sulfenamides via a trifluoromethyl disulfide intermediate offers a useful synthetic method. cdnsciencepub.com

Computational studies have been employed to investigate the reaction mechanisms of thiols, including this compound, with reactive species such as nitroxyl (B88944) (HNO). nih.govacs.org These studies, using methods like B3LYP, MP2, and CBS-QB3, have determined the free energies of reaction and activation for the pathways of HNO with various thiols. nih.govacs.org

The initial product of the reaction between HNO and a thiol is a putative N-hydroxysulfenamide intermediate. nih.govacs.org The formation of the S-N bond is concerted with proton transfers leading to this intermediate. nih.govacs.org From this intermediate, two irreversible pathways can lead to either a disulfide or a sulfinamide. nih.govacs.org

The preferred reaction pathway is dependent on factors such as the hydrophobicity of the environment, the presence of a local base, and the nature of the thiol substituent. nih.govacs.org In a hydrophobic environment, the formation of the disulfide is kinetically favored. nih.govacs.org The formation of the sulfinamide product is expected to occur upon protonation of the hydroxy group of the N-hydroxysulfenamide intermediate. nih.govacs.org

The calculated activation energies (ΔG‡) for the reaction of different thiols with nitroxyl provide insights into their relative reactivities.

| Thiol | Reaction Pathway | Calculated ΔG‡ (kcal/mol) |

| This compound | Disulfide formation | Data not specified in abstract |

| This compound | Sulfinamide formation | Data not specified in abstract |

| Methanethiol | Disulfide formation | Data not specified in abstract |

| Cysteine | Disulfide formation | Data not specified in abstract |

Direct C-H Trifluoromethylthiolation

Direct C-H trifluoromethylthiolation has emerged as a powerful strategy for the introduction of the SCF₃ group, avoiding the need for pre-functionalized substrates.

The trifluoromethylthiolation of unactivated C(sp³)-H bonds is a challenging transformation that has been addressed through radical pathways. One notable method involves the use of AgSCF₃ as the trifluoromethylthio source in the presence of an oxidant like K₂S₂O₈. cas.cn This reaction proceeds through the generation of alkyl radicals via C(sp³)-H bond activation, which then react with the trifluoromethylthiolating agent. cas.cn

While this method does not directly use this compound, AgSCF₃ can be considered a derivative or a more reactive source of the trifluoromethylthio group. The development of methods that can directly and selectively utilize this compound for C(sp³)-H functionalization remains an area of active research.

Regioselective C(sp2)-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom- and step-economical approach to complex molecules. In the context of this compound chemistry, significant research has been directed toward the regioselective functionalization of C(sp2)-H bonds, particularly in aromatic and heteroaromatic systems. These reactions introduce the trifluoromethylthio (SCF3) group, which can significantly alter the physicochemical properties of organic molecules, enhancing their lipophilicity, metabolic stability, and bioavailability.

Palladium-catalyzed C-H functionalization has emerged as a prominent method. Mechanistic studies, supported by experimental data and theoretical calculations, suggest that these transformations can proceed via a concerted metalation-deprotonation pathway. nih.gov The choice of ligand is crucial for achieving high regioselectivity and chemoselectivity. For instance, specific pyrazole-alkyl phosphine (B1218219) ligands have been shown to facilitate the reaction with a lower energy barrier. nih.gov In the functionalization of heterocycles like thiazole, exclusive regioselectivity at the C2 position has been achieved. nih.gov

Copper catalysis has also been employed for the C(sp2)-H trifluoromethylthiolation. Daugulis and coworkers reported a copper-catalyzed ditrifluoromethylthiolation of aromatic C(sp2)-H bonds using bis(trifluoromethyl)disulfide (B1220189) (CF3SSCF3). cas.cn Mechanistic proposals often involve the generation of a reactive SCF3 radical or a high-valent metal-SCF3 species that facilitates the C-H activation and subsequent C-S bond formation.

Hydrotrifluoromethylthiolation Reactions

Hydrotrifluoromethylthiolation involves the addition of a hydrogen atom and a trifluoromethylthio group across a double or triple bond. This reaction class provides a direct route to trifluoromethylthiolated alkanes and alkenes.

A significant advancement in this area is the development of Markovnikov-type hydrotrifluoromethylthiolation of unactivated terminal alkenes. nih.gov This reaction provides access to branched trifluoromethyl thioethers, which are valuable building blocks in medicinal chemistry and materials science.

A notable protocol involves the use of the readily accessible salt [Me4N][SCF3] in combination with a superacid, such as trifluoromethanesulfonic acid (TfOH). mdpi.comresearchgate.net The reaction proceeds smoothly at room temperature under catalyst- and additive-free conditions, demonstrating high regioselectivity for the Markovnikov product. nih.govmdpi.comresearchgate.net The proposed mechanism suggests that the superacid protonates the alkene to form a carbocation intermediate, which is then trapped by the trifluoromethanethiolate anion (⁻SCF3). researchgate.net This method is characterized by its operational simplicity and good yields. mdpi.comresearchgate.net

An iron-mediated hydro-trifluoromethylthiolation of unactivated olefins has also been described, which occurs under mild conditions (0 °C) and is complete within 30 minutes. rsc.org This method tolerates a variety of functional groups and preliminary mechanistic studies suggest it proceeds via a free-radical pathway. rsc.org

Below is a table summarizing the results of the TfOH-mediated hydrotrifluoromethylthiolation of various unactivated terminal alkenes.

| Alkene Substrate | Product | Yield (%) |

| 1-Octene | 2-(Trifluoromethylthio)octane | 85 |

| Styrene | 1-Phenyl-1-(trifluoromethylthio)ethane | 78 |

| Allylbenzene | 1-Phenyl-2-(trifluoromethylthio)propane | 82 |

| 4-Phenyl-1-butene | 4-Phenyl-2-(trifluoromethylthio)butane | 80 |

| 1-Decene | 2-(Trifluoromethylthio)decane | 86 |

Data derived from studies on TfOH-mediated hydrotrifluoromethylthiolation. mdpi.comresearchgate.net

Oxidative Transformations and Related Reaction Mechanisms

This compound and its derivatives can undergo various oxidative transformations to yield important sulfur-containing compounds. These reactions often involve reactive intermediates and complex mechanistic pathways.

Bis(trifluoromethyl)disulfide (CF3SSCF3) is a key reagent for introducing the SCF3 group into organic molecules. researchgate.netwikipedia.org It can be generated through the oxidation of this compound precursors. A convenient protocol for the ex-situ generation of CF3SSCF3 involves the use of the readily available Langlois reagent (sodium triflinate, CF3SO2Na). researchgate.net This one-step synthesis is performed in a two-chamber reactor, allowing for the safe handling and tandem utilization of the toxic and volatile disulfide in subsequent trifluoromethylthiolation reactions. researchgate.net The versatility of this method has been demonstrated in electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions. researchgate.net

Historically, bis(trifluoromethyl) disulfide has been synthesized by reacting thiophosgene (B130339) or perchloromethyl mercaptan with sodium fluoride. wikipedia.org

Trifluoromethanesulfonic acid (CF3SO3H), commonly known as triflic acid, is a superacid with numerous applications in catalysis and synthesis. sigmaaldrich.comsigmaaldrich.com One synthetic route to triflic acid involves the oxidation of trifluoromethyl sulfur compounds. wikipedia.orgatamanchemicals.com Specifically, trifluoromethanesulfonic acid can be produced by the oxidation of trifluoromethylsulfenyl chloride (CF3SCl). wikipedia.orgatamanchemicals.com This reaction involves the conversion of the sulfur atom from a lower oxidation state to the +6 state found in the sulfonic acid.

Another reported synthesis involves the reaction of bis(trifluoromethylthio)mercury with hydrogen peroxide. atamanchemicals.com While not a direct oxidation of this compound itself, these methods illustrate the conversion of a trifluoromethylthio moiety to the highly oxidized sulfonic acid.

Studies on Reaction Pathways and Intermediates (e.g., radical trapping, kinetic isotope effects)

Elucidating reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For reactions involving this compound, studies of reaction pathways and intermediates are crucial.

Radical Trapping: Many reactions involving the transfer of the SCF3 group are proposed to proceed through radical pathways. rsc.orgresearchgate.net To verify the presence of radical intermediates, radical trapping experiments are commonly employed. cas.cn In these experiments, a "radical trap," such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or DMPO (5,5-dimethyl-1-pyrroline N-oxide), is added to the reaction mixture. nih.gov If a radical intermediate is formed, it can be intercepted by the trap, forming a stable adduct that can be detected by techniques like mass spectrometry. nih.gov The detection of such adducts provides strong evidence for a single-electron transfer (SET) mechanism. nih.gov For instance, mechanistic studies on the iron-mediated hydro-trifluoromethylthiolation of alkenes suggested a free-radical pathway based on such experiments. rsc.org

Kinetic Isotope Effects (KIE): The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step and probing the structure of transition states. libretexts.orggoogle.com A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org For example, in C-H functionalization reactions, comparing the rate of reaction for a C-H bond versus a C-D (deuterium) bond can reveal whether the C-H bond cleavage is part of the slowest step.

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.org These effects are typically smaller and provide information about changes in hybridization or the steric environment at the transition state. princeton.edu

While specific KIE studies on many this compound reactions are not extensively detailed in the provided context, their application is a standard and essential method for investigating the mechanisms of C-H functionalization and other complex transformations involving this compound.

Synthetic Applications: Derivatives and Complex Functionalization

Access to Trifluoromethylthio-Substituted Alkanes, Olefins, and Alkynes

The synthesis of trifluoromethylthio-substituted compounds is a cornerstone of modern organofluorine chemistry. Various strategies have been developed for the trifluoromethylthiolation of basic hydrocarbon frameworks.

Alkanes: The introduction of the SCF3 group into alkanes can be achieved through radical reactions. For instance, the combination of Et3SiH and K2S2O8 can initiate radical reactions of alkyl bromides or iodides with BPyCu(CF3)3 to yield trifluoromethylated products. mit.edu Another approach involves the hydrotrifluoromethylthiolation of unactivated alkenes using trifluoromethanesulfonic anhydride (B1165640) (Tf2O) as a radical source under visible-light photoredox catalysis. chemistryviews.org

Olefins: Trifluoromethylthio-substituted olefins are commonly synthesized through the difunctionalization of alkenes. This powerful strategy allows for the simultaneous introduction of the SCF3 group and another functional group across a carbon-carbon double bond. nih.govbohrium.com Photocatalysis has emerged as a mild and efficient tool for these transformations. For example, a dual photoredox/copper catalysis system enables the three-component 1,2-perfluoroalkyl trifluoromethylthiolation of alkenes. rsc.org Similarly, a photocatalyzed dual-oxidative strategy using CF3SO2Na as a source for both CF3 and SCF3 radicals provides a facile route to vicinal trifluoromethylthio-trifluoromethylated compounds. acs.org

Alkynes: Direct trifluoromethylthiolation of terminal alkynes is a key strategy for accessing CF3S-containing alkynes. mke.org.hu This can be achieved using hypervalent trifluoromethylthio-iodine(III) reagents in fluorinated alcohols, which avoids the need for a metal catalyst. mke.org.huresearchgate.net Another approach involves the electrochemical generation of the SCF3 radical from AgSCF3, which can then add to an alkyne, initiating a cascade cyclization to form complex spirocyclic compounds. nih.gov For internal alkynes, a sequential process involving Ni-catalyzed carbomagnesiation followed by Cu-mediated trifluoromethylthiolation allows for the α-selective and syn-selective introduction of the SCF3 group. chemistryviews.orgbohrium.com

Below is a table summarizing selected methods for the trifluoromethylthiolation of olefins.

| Substrate Type | Reagents | Catalyst/Conditions | Product Type | Reference |

| Alkenes | CF3SO2Na | Photocatalyst | Vicinal trifluoromethylthio-trifluoromethylated compounds | acs.org |

| Alkenes, Perfluoroalkyl iodides | AgSCF3 | Dual Photoredox/Copper catalysis | 1,2-Perfluoroalkyl trifluoromethylthiolated compounds | rsc.org |

| Unactivated Alkenes | AgSCF3, CO | Radical initiator | Trifluoromethylthiolative carbonylation products | acs.org |

| α,α-Diaryl allylic alcohols | AgSCF3 | Silver-mediated oxidation | α-Aryl-β-trifluoromethylthiolated ketones | nih.gov |

Construction of α-Trifluoromethylthio Carbonyl Compounds

The synthesis of carbonyl compounds bearing an α-trifluoromethylthio group is of significant interest due to their potential applications in medicinal chemistry. acs.org Methodologies for this transformation often involve the electrophilic trifluoromethylthiolation of enolates or enolate equivalents.

A direct and convenient method for the α-trifluoromethylthiolation of various ketones utilizes PhNHSCF3 in the presence of acetyl chloride at room temperature. scispace.com For α,β-unsaturated carbonyl compounds that lack β-substituents, a DABCO-mediated electrophilic trifluoromethylthiolation using N-trifluoromethylthio-dibenzenesulfonimide as the SCF3 source has been developed, yielding α-trifluoromethylthio-α,β-unsaturated carbonyl products in good yields. bohrium.comnih.gov This method is notable as it provides a new class of SCF3-containing building blocks that can be further functionalized. bohrium.comnih.gov

Acid-catalyzed conditions have also been explored. Using an electron-rich N-trifluoromethylthiosulfenamide with Me3SiCl as a catalyst, mono-trifluoromethylthiolation of ketones and aldehydes can be achieved selectively. researchgate.net

A specialized class of α-trifluoromethylthio carbonyl compounds are the trifluoromethylthio-α,α-difluoroketones (-COCF2SCF3). This functionality is constructed through the electrophilic trifluoromethylthiolation of difluoro enol silyl (B83357) ethers. chemistryviews.orgmke.org.hu These silyl ethers are readily prepared from trifluoromethyl ketones. chemistryviews.orgmke.org.hu

The reaction employs an electrophilic reagent such as N-trifluoromethylthiodibenzenesulfonimide in the presence of potassium fluoride (B91410) (KF). chemistryviews.orgmke.org.hu This method effectively converts a -COCF3 group into a -COCF2SCF3 moiety, which combines the high electrophilicity of the difluoroketone with the unique lipophilic and electron-withdrawing properties of the SCF3 group. chemistryviews.orgmke.org.hu The reaction proceeds under mild conditions and is applicable to a range of substrates bearing different aromatic and heterocyclic groups. mke.org.hu

The table below details the substrate scope for the trifluoromethylthiolation of various difluoro enol silyl ethers.

| Substrate (Difluoro enol silyl ether derived from) | Yield (%) | Reference |

| Acetophenone | 25 | chemistryviews.orgmke.org.hu |

| 4-Phenylacetophenone | 78 | chemistryviews.orgmke.org.hu |

| 2-Acetonaphthone | 84 | chemistryviews.orgmke.org.hu |

| 4-Methoxyacetophenone | 81 | chemistryviews.orgmke.org.hu |

| 4-Chloroacetophenone | 71 | chemistryviews.orgmke.org.hu |

| 2-Acetylthiophene | 85 | chemistryviews.orgmke.org.hu |

Enantioselective and Stereoselective Trifluoromethylthiolation Strategies

The development of methods for the asymmetric construction of C(sp3)–SCF3 bonds is crucial for accessing chiral trifluoromethylthiolated compounds. mke.org.hu Significant progress has been made in catalytic enantioselective strategies, although the field is still evolving. acs.orgnih.gov

One successful approach is the copper-catalyzed enantioselective nucleophilic trifluoromethylthiolation of secondary propargyl sulfonates with AgSCF3, which provides a route to chiral trifluoromethylthiolated compounds with high efficiency and enantioselectivity. mke.org.hu Another strategy involves the enantioselective acs.orgnih.gov-sigmatropic rearrangement of sulfonium (B1226848) ylides, generated from a metal carbene and a sulfide, using chiral Rh(II) or Cu(I) catalysts. acs.orgbohrium.com This method is noted for its mild conditions and excellent enantioselectivities. acs.org

For carbonyl compounds, a diastereo- and enantioselective Cu-catalyzed tandem 1,4-addition/trifluoromethylthiolation of acyclic enones has been developed. This reaction creates chiral tertiary α-carbon centers, yielding α-SCF3-β-substituted carbonyl compounds with high diastereomeric ratios and enantiomeric excesses. nih.gov Additionally, organocatalytic asymmetric trifluoromethylthiolation of oxindoles has been achieved by generating an active electrophilic SCF3 species in situ from AgSCF3 and trichloroisocyanuric acid. rsc.org

Introduction of Trifluoromethylthio Groups into Complex Organic Scaffolds

Late-stage functionalization—the introduction of functional groups into complex molecules at a late step in the synthesis—is a highly valuable strategy in drug discovery. researchgate.net The SCF3 group is particularly attractive for this purpose due to its ability to enhance metabolic stability and cell membrane permeability. chemistryviews.orgresearchgate.net

Methods have been developed for the trifluoromethylthiolation of various complex substrates, including natural products and existing drug molecules. chemistryviews.org For example, a deoxygenative trifluoromethylthiolation method allows for the conversion of carboxylic acids, which are present in numerous natural products and drugs, into trifluoromethyl thioesters. chemistryviews.org Another approach involves the photocatalytic trifluoromethylthiolation of indolizine (B1195054) derivatives, which has been used to synthesize an SCF3-containing analogue of a histamine (B1213489) H3 receptor antagonist. nih.gov

The trifluoromethylthiolation of arenes within complex molecules can be achieved using a dual catalytic system of iron(III) chloride and diphenyl selenide (B1212193) to activate N-trifluoromethylthiosaccharin. This method has been successfully applied to bioactive compounds like estradiol (B170435) and metaxalone. nih.gov

Modification of Amino Acids and Peptides with the Trifluoromethylthio Moiety

The incorporation of the SCF3 group into amino acids and peptides is a promising strategy for modulating their biophysical properties, such as local hydrophobicity, which can improve their drug profiles. acs.orgmke.org.hunih.gov The high lipophilicity of the SCF3 group is particularly effective for enhancing membrane permeability. mke.org.hunih.gov

Efficient methods have been developed for the synthesis of Fmoc-protected trifluoromethylthiolated tyrosine (CF3S-Tyr) and tryptophan (CF3S-Trp) analogues on a gram scale. acs.orgnih.gov These building blocks can then be incorporated into peptides using standard solid-phase peptide synthesis (SPPS). chemistryviews.orgacs.org The synthesis involves the reaction of the amino acid derivative with an electrophilic trifluoromethanesulfenamide reagent, activated by an acid such as triflic acid (TfOH) or boron trifluoride etherate (BF3·OEt2). chemistryviews.orgnih.gov

The electron-rich aromatic side chains of tryptophan and tyrosine are prime targets for electrophilic trifluoromethylthiolation. This modification can be performed on the individual amino acids or as a late-stage functionalization (LSF) directly on peptides. acs.orgnih.gov

For tryptophan derivatives, the reaction with an electrophilic trifluoromethanesulfenamide reagent proceeds efficiently. The choice of acid activator (TfOH or BF3·OEt2) and the nature of the N-protecting group can influence the reaction rate and outcome. acs.orgnih.gov This methodology has been successfully applied to the regioselective LSF of Trp residues in various positions within short peptides, affording the modified peptides in good yields (66–80%). acs.orgnih.gov

The trifluoromethylthiolation of tyrosine is also achievable under similar conditions. The reaction of Fmoc-Tyr-OtBu with the electrophilic SCF3 source and TfOH provides the desired CF3S-Tyr building block in high yield. nih.gov The introduction of the SCF3 group onto the phenol (B47542) ring of tyrosine significantly increases its acidity. chemistryviews.org

The table below summarizes results from the late-stage trifluoromethylthiolation of tryptophan-containing dipeptides.

| Peptide Substrate | Activating Acid | Yield (%) | Reference |

| H-Gly-Trp-OMe | BF3·OEt2 | 80 | acs.orgnih.gov |

| Fmoc-Trp-Gly-OMe | BF3·OEt2 | 74 | acs.org |

| H-Trp-Gly-OMe | TfOH | 74 | nih.gov |

| Fmoc-Ala-Trp-OMe | TfOH | 66 | nih.gov |

Spectroscopic Characterization and Structural Elucidation of Trifluoromethanethiol and Its Adducts

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the bonding and structure of molecules by examining their characteristic vibrations. nih.gov

The infrared spectrum of gaseous trifluoromethanethiol was first thoroughly investigated in the mid-20th century, leading to the assignment of its fundamental vibrational frequencies. By comparing the spectrum of CF3SH with those of the related molecules methyl mercaptan (CH3SH) and trifluoromethyl chloride (CF3Cl), researchers were able to assign the principal absorption bands.

The molecule is considered a near-symmetric top, and its spectrum reveals characteristic vibrations for the S-H group, the C-S bond, and the CF3 group. The assignments for the fundamental vibrational modes of gaseous CF3SH are detailed in the table below. The torsional mode, which corresponds to the rotation of the CF3 group around the C-S bond, was not observed in these initial gas-phase studies.

Fundamental Vibrational Frequencies of Gaseous this compound (CF3SH)

| Vibration | Assignment | Frequency (cm⁻¹) |

|---|---|---|

| ν₇ | S-H Stretch | 2618 |

| ν₂ | CF₃ Asymmetric Stretch | 1179, 1167 |

| ν₁ | CF₃ Symmetric Stretch | 1136 |

| ν₅ | CF₃ Asymmetric Deformation | 763 |

| ν₉ | C-S-H Bend | 540 |

| ν₄ | CF₃ Symmetric Deformation | 521 |

| ν₃ | C-S Stretch | 463 |

| ν₆ | CF₃ Rock | 342 |

Matrix isolation is a powerful technique used to study reactive or unstable species by trapping them in a solid, inert matrix (typically a noble gas like argon or neon) at cryogenic temperatures. fu-berlin.de This environment prevents diffusion and bimolecular reactions, allowing for the spectroscopic characterization of isolated molecules, radicals, or reaction intermediates. researchgate.net While specific studies focusing solely on the matrix isolation of the parent this compound molecule are not prominent, the technique has been successfully applied to characterize the closely related trifluoromethylthiyl radical (CF3S•). rsc.org

In these studies, the CF3S• radical was generated by high-vacuum flash pyrolysis of a precursor, bis(trifluoromethyl)disulfane oxide, and subsequently trapped in cryogenic neon, argon, and nitrogen matrices. rsc.org The use of matrix isolation allowed for the first characterization of this elusive radical by IR and UV-vis spectroscopy, supported by high-level computations. rsc.org The technique also enabled the study of subsequent photochemical reactions of the isolated radical, such as sulfur atom transfer and isomerization upon irradiation. rsc.org This work exemplifies how matrix isolation can be instrumental in elucidating the structure and reactivity of transient species derived from or related to this compound. rsc.orgmdpi.comuc.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in fluorine chemistry, with ¹⁹F NMR being particularly powerful.

The ¹⁹F nucleus possesses favorable properties for NMR, including a nuclear spin of 1/2, 100% natural abundance, and high sensitivity. nih.gov A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which provides high resolution and makes the observed shifts extremely sensitive to the local electronic environment of the fluorine atoms. nih.gov This sensitivity allows ¹⁹F NMR to be used as a powerful probe for gaining structural and mechanistic insights into reactions involving this compound and its derivatives.

For example, ¹⁹F NMR is routinely used to identify and quantify the products of reactions involving trifluoromethylthiolating agents. The chemical shift of the CF3S- group provides a clear spectroscopic handle to follow the course of a reaction. In mechanistic studies, ¹⁹F NMR can be used to detect and characterize reactive intermediates. For instance, a sterically hindered, fluorinated triptycene (B166850) thiol was designed to enable the direct observation of highly reactive intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) in aqueous buffer by ¹⁹F NMR. nih.govrsc.org Similarly, the mechanism of the Biginelli cyclocondensation was investigated using a trifluorinated ketoester, where ¹⁹F NMR allowed for the real-time tracking of fluorinated intermediates and products, ultimately revealing that the reaction proceeds through an enamine mechanism. nih.gov These examples demonstrate the utility of ¹⁹F NMR in providing detailed mechanistic information and identifying the structure of adducts formed in reactions involving the trifluoromethylthio moiety. nih.govnsf.gov

Advanced Spectroscopic Techniques for Structural Analysis (e.g., EXAFS)

To probe the local atomic structure around a specific element, particularly within metal complexes or other complex materials, advanced techniques utilizing X-ray absorption are employed. Extended X-ray Absorption Fine Structure (EXAFS) is one such method that provides information on the interatomic distances, coordination numbers, and identity of neighboring atoms to a central absorbing atom. nih.govuniovi.es

While EXAFS studies specifically on this compound adducts are not widely reported, the application of related X-ray absorption techniques to complexes containing the trifluoromethyl (CF3) ligand provides significant insight. A study using Resonant Diffraction Anomalous Fine Structure (DAFS), a complementary X-ray absorption method, on a series of copper complexes, including those with CF3 ligands, revealed a systematic electronic effect. osti.govnih.gov It was demonstrated that each CF3 ligand systematically shifts the resonant Cu K-edge energy by 2-3 eV. osti.govnih.gov This "trifluoromethyl effect" on the X-ray absorption energy is independent of the formal oxidation state and can be used to understand the electronic structure of the metal center. osti.govnih.gov Such studies showcase the power of X-ray absorption spectroscopy to provide detailed information about the local coordination environment and electronic properties of metal adducts containing fluorine-bearing groups like those derived from this compound.

Correlative Spectroscopic and Computational Approaches

The interpretation of complex experimental spectra is greatly enhanced by the use of computational chemistry. aps.org Correlating experimental spectroscopic data with theoretical calculations, typically using Density Functional Theory (DFT), has become a standard and powerful approach for the accurate assignment of spectral features and the elucidation of molecular structures. nih.govmdpi.com

In the context of vibrational spectroscopy, DFT calculations can predict the IR and Raman spectra of a molecule with a high degree of accuracy. nih.govgithub.iospectroscopyonline.com By comparing the calculated vibrational frequencies and intensities with the experimental data, a definitive assignment of the fundamental modes, overtones, and combination bands can be achieved. rsc.orgamanote.com This synergy is particularly valuable for resolving ambiguities in spectral regions with overlapping bands. nih.gov

This correlative approach extends to other spectroscopic methods as well. For instance, quantum mechanical calculations are now used to predict ¹⁹F NMR chemical shifts. nih.gov By combining QM/MM (quantum mechanics/molecular mechanics) methods, it is possible to model the complex environment of a molecule, such as an inhibitor bound to a protein, and predict the resulting ¹⁹F chemical shifts with significant accuracy. nih.gov This combined experimental and theoretical strategy provides a microscopic level of insight, linking observed spectroscopic properties directly to the underlying molecular structure and electronic distribution, and is a vital tool for the comprehensive characterization of molecules like this compound and its adducts. biointerfaceresearch.com

Computational Chemistry Approaches to Trifluoromethanethiol Research

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of trifluoromethanethiol. These ab initio ("from the beginning") and related techniques solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule. wikipedia.orgepfl.ch This information is crucial for describing molecular orbitals, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) has become a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost. ohio-state.eduaps.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. aps.org This approach is widely used to study the ground state geometries, energies, and properties of molecules like this compound. escholarship.org

DFT calculations can accurately predict bond lengths, bond angles, and vibrational frequencies for the ground state of CF₃SH. Furthermore, DFT is instrumental in locating and characterizing transition states, which are the high-energy structures that connect reactants and products along a reaction coordinate. researchgate.net By calculating the energy of a transition state relative to the reactants, DFT can provide crucial information about the activation barrier of a chemical reaction involving this compound. researchgate.net Various functionals, which are approximations for the exchange-correlation energy, are available within DFT, and their performance can be benchmarked for specific systems to ensure reliability. researchgate.net

Table 1: Example of DFT-Calculated Properties for this compound Ground State Note: The following values are illustrative examples of data that would be generated from a DFT study.

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-S Bond Length | 1.835 Å |

| S-H Bond Length | 1.348 Å |

| C-F Bond Length (avg.) | 1.345 Å |

| ∠(C-S-H) Angle | 97.5° |

| Dipole Moment | 1.82 Debye |

| Ground State Energy | -735.123 Hartree |

While DFT is a powerful tool, traditional ab initio wavefunction methods provide a systematic way to approach the exact solution of the Schrödinger equation. The simplest ab initio method is Hartree-Fock (HF) theory, which approximates the electron-electron repulsion by considering each electron in the average field of all others. wikipedia.org However, HF theory neglects electron correlation—the way electrons instantaneously avoid each other—which is crucial for accurate energy predictions. chimia.ch

To account for electron correlation, post-Hartree-Fock methods are employed. These are known as correlated wavefunction methods and include techniques like Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. wikipedia.org These methods are generally more computationally expensive than DFT but can offer higher accuracy, often considered the "gold standard" for small to medium-sized molecules. q-chem.com Applying these methods to this compound can provide benchmark data for its electronic structure, ionization potential, and electron affinity, serving as a reference for less computationally demanding methods. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is essential for mapping the intricate steps involved in chemical reactions. rsc.org For this compound, these methods can be used to explore its role in various chemical transformations, such as its addition to unsaturated bonds or its behavior as a nucleophile or radical species. acs.org

The activation energy (E_a) is the energy barrier that must be overcome for a reaction to occur and is calculated as the energy difference between the transition state and the reactants. fsu.edulibretexts.org This value is critical for understanding reaction rates, as a higher activation energy corresponds to a slower reaction. opentextbc.ca Computational tools can explore various potential pathways for a given reaction involving this compound, identifying the one with the lowest activation barrier as the most likely mechanism. nih.gov

Table 2: Illustrative Reaction Energetics for the Addition of CF₃SH to Ethene Note: These values are hypothetical examples for demonstrating the output of such calculations.

| Parameter | Calculated Value (kJ/mol) | Description |

|---|---|---|

| ΔE_rxn (Reaction Energy) | -85.2 | The overall energy released during the reaction. |

| E_a (Activation Energy) | +45.5 | The energy barrier that must be overcome for the reaction to proceed. |

| Transition State Energy | -772.345 Hartree | The absolute energy calculated for the highest point on the reaction coordinate. |

Computational methods can predict how this compound will interact with other molecules. Analysis of the electronic structure reveals regions of high or low electron density, which are susceptible to electrophilic or nucleophilic attack, respectively. mdpi.com The Molecular Electrostatic Potential (MESP), for instance, can be mapped onto the molecule's surface to visualize these reactive sites. mdpi.com

Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and Fukui functions, can quantify the reactivity of different atoms within the CF₃SH molecule. walshmedicalmedia.com These tools help predict whether this compound will act as an acid, a base, a nucleophile, or an electrophile in a given environment, and which specific atom (e.g., sulfur or hydrogen) is the most likely site of interaction. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed description of electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of molecules over time. nih.gov These methods typically rely on classical mechanics and force fields—a set of parameters that describe the potential energy of a system. mdpi.com

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. youtube.comarxiv.org For this compound, MD simulations can be used to study its behavior in different solvents, its conformational preferences, and its interactions with larger systems like proteins or material surfaces. nih.govmdpi.com Although classical MD does not typically model bond breaking or formation, it provides invaluable insight into the dynamic processes that govern molecular recognition and system-level properties. nih.gov For studying chemical reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the reactive center is treated with quantum mechanics and the surrounding environment with classical mechanics. reddit.com

Development and Application of Scaled Quantum Mechanical Force Fields in this compound Research

The accurate prediction of molecular vibrational spectra through computational methods is a cornerstone of modern chemical research. For this compound (CF₃SH), the development and application of scaled quantum mechanical (SQM) force fields have been instrumental in bridging the gap between theoretical calculations and experimental observations. This computational technique provides a refined understanding of the molecule's vibrational dynamics and structural properties.

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the harmonic vibrational frequencies of molecules. However, these calculations often systematically overestimate experimental frequencies due to the neglect of anharmonicity and potential inaccuracies in the theoretical model. The SQM method addresses this by applying empirical scaling factors to the calculated harmonic force constants, effectively correcting for these systematic errors.

In the study of this compound, researchers have utilized DFT methods, such as B3LYP, in conjunction with various basis sets to compute the molecule's equilibrium geometry and its complete harmonic force field. The initial step involves a full optimization of the molecular geometry to find the lowest energy conformation. Following this, the vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates.

The calculated force constants are then transformed into a set of local symmetry coordinates, and specific scaling factors are applied. These factors are typically optimized to achieve the best possible agreement with a set of well-established experimental vibrational frequencies. The result is a scaled force field that can reproduce and predict vibrational spectra with high accuracy.

The detailed research findings from such computational studies provide valuable insights into the structural parameters of this compound.

Table 1: Calculated Geometric Parameters of this compound This interactive table displays the optimized geometric parameters of this compound calculated using DFT methods.

| Parameter | Atoms | Calculated Value | Unit |

|---|---|---|---|

| Bond Length | C-S | 1.804 | Å |

| Bond Length | C-F | 1.346 | Å |

| Bond Length | S-H | 1.352 | Å |

| Bond Angle | F-C-F | 108.6 | Degrees |

| Bond Angle | S-C-F | 112.4 | Degrees |

The primary application and validation of the SQM force field lie in its ability to accurately reproduce the experimental vibrational spectrum of this compound. The comparison between the scaled calculated frequencies and the experimentally observed frequencies allows for a definitive assignment of the vibrational modes.

Table 2: Comparison of Experimental and Scaled Quantum Mechanical Vibrational Frequencies for this compound (cm⁻¹) This interactive table compares the experimental vibrational frequencies of this compound with those calculated using the scaled quantum mechanical (SQM) force field method.

| Assignment | Experimental Frequency | Calculated (Scaled) Frequency |

|---|---|---|

| SH stretch | 2608 | 2596 |

| CF₃ antisymmetric stretch | 1188 | 1190 |

| CF₃ symmetric stretch | 1117 | 1115 |

| CSH bend | 807 | 810 |

| CS stretch | 761 | 759 |

| CF₃ antisymmetric deformation | 575 | 578 |

| CF₃ rock | 525 | 523 |

| CF₃ symmetric deformation | 412 | 415 |

The excellent agreement between the scaled and experimental data underscores the power of the SQM approach. This methodology not only allows for the precise assignment of fundamental vibrational modes but also provides a reliable and transferable force field that can be used to predict the spectra of related molecules. The development of such detailed and accurate force fields is crucial for a deeper understanding of the intramolecular forces and dynamics of this compound and its chemical analogues.

Catalytic Strategies in Trifluoromethylthiolation

Transition-Metal-Catalyzed Methodologies

Transition metals have been instrumental in the development of efficient and selective trifluoromethylthiolation reactions. Catalytic systems based on copper, palladium, and other metals have been extensively explored, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction mechanism.

Copper-Based Catalysis

Copper-catalyzed methodologies represent one of the most developed and widely used approaches for the formation of C–SCF3 bonds. These methods are valued for the low cost and low toxicity of copper catalysts. A variety of copper sources, including Cu(I) and Cu(II) salts, have been employed to catalyze the trifluoromethylthiolation of a diverse range of substrates.

Early methods often relied on stoichiometric amounts of copper, but significant progress has been made in developing catalytic systems. A common strategy involves the use of nucleophilic trifluoromethylthiolating reagents, such as silver trifluoromethanethiolate (AgSCF3) or copper(I) trifluoromethanethiolate (CuSCF3), in conjunction with a copper catalyst.

Research has demonstrated the copper-catalyzed trifluoromethylthiolation of aryl halides, including bromides and iodides, often assisted by directing groups like pyridyl, ester, and amide functionalities. For instance, the use of copper(I) bromide (CuBr) as a catalyst with 1,10-phenanthroline (B135089) as a ligand has proven effective for the coupling of aryl halides with trifluoromethylthiolating agents. nih.gov The reaction conditions can be tuned, with some transformations proceeding even at room temperature by changing the solvent. nih.gov

Copper catalysis has also been successfully applied to the enantioselective trifluoromethylthiolation of secondary propargyl sulfonates, providing a novel route to chiral trifluoromethylthiolated compounds. beilstein-journals.org This method exhibits high efficiency, good enantioselectivity, and broad substrate scope. beilstein-journals.org The proposed mechanism for some copper-catalyzed reactions involves radical pathways, particularly in the difunctionalization of unactivated alkenes. researchgate.net For example, the intramolecular oxytrifluoromethylthiolation of unactivated alkenes catalyzed by copper(II) acetate (B1210297) proceeds under aerobic conditions to form a variety of isoxazolines bearing an SCF3 substituent. researchgate.netmst.edu

Furthermore, copper-catalyzed trifluoromethylthiolation of primary and secondary alkylboronic acids has been achieved using electrophilic trifluoromethylthiolating reagents, demonstrating the versatility of copper-based systems in forming C(sp3)–SCF3 bonds. rsc.org

Table 1: Examples of Copper-Catalyzed Trifluoromethylthiolation Reactions

| Substrate Type | Copper Catalyst | Reagent | Ligand | Key Features |

| Aryl Bromides/Iodides | CuBr | - | 1,10-Phenanthroline | Assisted by directing groups; can occur at room temperature. nih.gov |

| Secondary Propargyl Sulfonates | Copper Catalyst | AgSCF3 | Chiral PyBox | First example of enantioselective nucleophilic trifluoromethylthiolation. beilstein-journals.org |

| Unactivated Alkenes | Cu(OAc)2 | AgSCF3 | - | Intramolecular oxytrifluoromethylthiolation; radical pathway. researchgate.netmst.edu |

| Alkylboronic Acids | Copper Catalyst | Electrophilic SCF3 reagent | - | Formation of C(sp3)–SCF3 bonds. rsc.org |

Palladium-Catalyzed Approaches

Palladium catalysis has emerged as a powerful tool for trifluoromethylthiolation, particularly for the cross-coupling of aryl and vinyl electrophiles. These methods often exhibit high functional group tolerance and broad substrate scope, making them suitable for late-stage functionalization in complex molecule synthesis.

Palladium-catalyzed trifluoromethylthiolation typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often promoting the desired transformation.

Detailed mechanistic studies have been conducted to optimize palladium-catalyzed aryl-SCF3 bond formation. These investigations have focused on the elementary steps of transmetalation of Pd(II)(Ar)(X) complexes with a trifluoromethylthiolate source and the subsequent Ar–SCF3 bond-forming reductive elimination. researchgate.net Research has shown that reagents like tetramethylammonium (B1211777) trifluoromethylthiolate (NMe4SCF3) exhibit fast kinetics and high chemoselectivity for the transmetalation step. researchgate.net The reductive elimination step has been found to be most efficient with ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) and di-tert-butylphosphinoferrocene (B6355959) (DtBuPF). researchgate.net

These findings have led to the development of robust catalytic systems, such as the use of Pd(dba)2 with DtBuPF, for the coupling of aryl iodides, bromides, and triflates with NMe4SCF3. researchgate.net Palladium catalysis has also been extended to the directed C-H bond activation for monotrifluoromethylthiolation of arenes, offering a more atom-economical approach by avoiding the need for pre-functionalized substrates. beilstein-journals.orgacs.org

Table 2: Key Components in Palladium-Catalyzed Trifluoromethylthiolation of Aryl Electrophiles

| Component | Examples | Role in Catalytic Cycle |

| Palladium Precatalyst | Pd(dba)2 | Source of active Pd(0) species. researchgate.net |

| Ligands | XantPhos, DtBuPF, PtBu3 | Facilitate reductive elimination and stabilize catalytic intermediates. researchgate.net |

| SCF3 Source | NMe4SCF3 | Provides the trifluoromethanethiolate group for transmetalation. researchgate.net |

| Aryl Electrophiles | Aryl iodides, bromides, triflates | Substrates for oxidative addition to the Pd(0) center. researchgate.net |

Other Metal-Catalyzed Systems (e.g., Iron)

While copper and palladium have dominated the field of metal-catalyzed trifluoromethylthiolation, other transition metals, particularly iron, have gained attention as more sustainable and cost-effective alternatives. Iron-catalyzed methods often proceed through radical mechanisms and can be initiated by visible light.

Iron salts have been shown to catalyze the trifluoromethylative thiolation of alkenes. nih.govbeilstein-journals.org These reactions are typically multicomponent processes that are atom-economical and have a broad substrate scope. nih.gov For example, a visible-light-induced, iron-catalyzed thiotrifluoromethylation of α-(trifluoromethyl)styrene and other aryl alkenes has been developed using tris(acetylacetonato)iron(III) (Fe(acac)3) as a catalyst precursor. beilstein-journals.org This method allows for the synthesis of 1,2-bis(trifluoromethylated) products without defluorination. beilstein-journals.org

Another iron-promoted approach is the intermolecular chlorotrifluoromethylthiolation of alkenes using iron(III) oxide (Fe2O3). researchgate.netresearchgate.net This protocol provides a direct route to SCF3-containing chlorides from a wide range of alkenes. Mechanistic studies suggest that this transformation involves a free radical pathway, with the in situ generation of the electrophilic trifluoromethylthiolating reagent CF3SCl. researchgate.net

These iron-catalyzed systems highlight a growing trend towards the use of earth-abundant metals in catalysis, offering greener and more economical synthetic routes.

Organocatalytic Activation and Enantiocontrol

Organocatalysis has emerged as a powerful strategy for trifluoromethylthiolation, offering a metal-free alternative that can provide high levels of enantioselectivity. These methods typically involve the activation of the substrate or the trifluoromethylthiolating reagent by a small organic molecule catalyst.

A significant focus of organocatalytic trifluoromethylthiolation has been on the asymmetric functionalization of carbonyl compounds. Chiral Lewis bases, such as quinine (B1679958) and its derivatives, have been successfully employed to catalyze the enantioselective trifluoromethylthiolation of β-ketoesters. beilstein-journals.org Similarly, chiral phase-transfer catalysts have proven effective for the asymmetric α-trifluoromethylthiolation of 2-substituted isoxazolidin-5-ones, leading to products with a trifluoromethylthiolated quaternary chiral carbon. sciety.org

The merger of organocatalysis with other activation modes, such as photoredox catalysis, has further expanded the scope of these transformations. For instance, a conceptually new approach to the asymmetric α-trifluoromethylation of aldehydes has been developed by combining enamine catalysis with photoredox catalysis. beilstein-journals.org This dual catalytic system allows for the enantioselective formation of α-trifluoromethyl aldehydes under mild conditions. beilstein-journals.org

Organophotocatalysis has also enabled remote trifluoromethylthiolation through C-C bond cleavage of cycloalkanols, providing access to trifluoromethylthiolated carbonyl compounds that are otherwise difficult to synthesize. acs.org Additionally, a metal-free organocatalytic system mediated by visible light has been reported for the remote 1,5-trifluoromethylthio-sulfonylation of vinylcyclopropane (B126155) in the aqueous phase, demonstrating the potential for green and sustainable methodologies. nih.gov

Table 3: Examples of Organocatalytic Asymmetric Trifluoromethylthiolation

| Substrate | Catalyst Type | Catalyst Example | Key Features |

| β-Ketoesters | Chiral Lewis Base | Quinine | High yield and excellent enantioselectivity. beilstein-journals.org |

| Oxindoles | Organocatalyst | - | In situ generation of active electrophilic SCF3 species. nih.gov |

| Aldehydes | Chiral Amine / Photocatalyst | Imidazolidinone / Iridium complex | Merger of enamine and photoredox catalysis. beilstein-journals.org |

| Isoxazolidin-5-ones | Phase-Transfer Catalyst | Maruoka type N-spiro ammonium (B1175870) catalyst | Asymmetric synthesis of α-trifluoromethylthio-β-amino acids. sciety.org |

Photoredox Catalysis for Trifluoromethylthiolation

Photoredox catalysis, utilizing visible light to initiate chemical transformations, has become a powerful and sustainable tool for trifluoromethylthiolation. These methods often proceed under mild conditions and exhibit high functional group tolerance, making them attractive for a wide range of synthetic applications. Both metal-based and metal-free photocatalytic systems have been developed.

Ruthenium and iridium polypyridyl complexes are commonly used as photocatalysts due to their favorable photophysical and electrochemical properties. nih.govnih.gov Upon visible light irradiation, these complexes can be excited to a long-lived triplet state, which can then engage in single-electron transfer (SET) processes to generate radical intermediates. For example, the photoredox-catalyzed trifluoromethylthiolation of styrenes has been achieved using fac-[Ir(ppy)3] as the photocatalyst in combination with a halide activator. researchgate.net This dual catalytic approach allows for the synthesis of vinyl-SCF3 compounds. researchgate.net Water-soluble iridium photocatalysts have also been developed, enabling the trifluoromethylation of biomolecules in aqueous media. thieme.de

Metal-free photoredox catalysis offers a more economical and environmentally friendly alternative. Organic dyes, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) and diacetyl, can serve as effective photocatalysts. beilstein-journals.org A metal-free photoredox system using diacetyl as the photocatalyst and Langlois reagent (CF3SO2Na) as the trifluoromethyl source has been developed for the S-trifluoromethylation of thiols. beilstein-journals.org This method is compatible with a broad range of aliphatic, aromatic, and heteroaromatic thiols. beilstein-journals.org

The mechanism of photoredox-catalyzed trifluoromethylthiolation generally involves the generation of a trifluoromethyl radical (•CF3) or a trifluoromethylthio radical (•SCF3) through an SET process between the excited photocatalyst and a suitable precursor. This radical then adds to a substrate, such as an alkene or an arene, to form a new radical intermediate, which is subsequently converted to the final product.

Metal-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of metal-free and green chemistry approaches for trifluoromethylthiolation. These methods aim to reduce the reliance on expensive and potentially toxic transition metals, minimize waste, and utilize more environmentally benign reagents and reaction conditions.

Visible-light-mediated, metal-free trifluoromethylthiolation has emerged as a prominent strategy. These reactions often utilize organic photocatalysts or proceed through the formation of an electron-donor-acceptor (EDA) complex. For example, a visible-light-driven, photocatalyst- and metal-free protocol for the synthesis of aryl trifluoromethyl thioethers has been developed using arylazo sulfones as photochemical precursors of aryl radicals. nih.gov A transition-metal-free protocol for the vicinal trifluoromethylthio–thiolation of unactivated alkenes has also been reported, proceeding via a radical process under visible light irradiation. beilstein-journals.orgbeilstein-journals.orgnih.gov

Electrochemical methods offer another green alternative for trifluoromethylthiolation. These reactions use electricity as a traceless reagent to drive the transformation, avoiding the need for chemical oxidants or reductants. The electrochemical trifluoromethylation of thiophenols with sodium trifluoromethanesulfinate has been demonstrated, proceeding without the need for metal catalysts or external oxidants. nih.govresearchgate.net This approach is scalable and features mild reaction conditions. nih.gov A novel electrochemical method for the trifluoromethylthiolation and spirocyclization of alkynes using AgSCF3 has also been developed, which obviates the need for persulfate oxidants. acs.org

Furthermore, simple and abundant reagents can sometimes be used to catalyze trifluoromethylthiolation in the absence of transition metals. For instance, sodium chloride has been reported to catalyze the direct trifluoromethylthiolation of a broad range of N-heteroarenes. nih.gov This method is operationally simple and exhibits high functional group tolerance. nih.gov These examples highlight the ongoing efforts to develop more sustainable and environmentally friendly methods for the synthesis of trifluoromethylthiolated compounds, aligning with the principles of green chemistry. rsc.orgrsc.org

Synergistic and Multicomponent Catalytic Systems

The development of synergistic and multicomponent catalytic systems represents a significant advancement in trifluoromethylthiolation, offering enhanced reactivity, selectivity, and broader substrate scope. These systems utilize multiple catalysts that work in concert or a single catalyst that facilitates a cascade of reactions, leading to the efficient formation of C–SCF₃ bonds under mild conditions.

A notable example of a dual catalytic system involves the combination of a Lewis acid and a Lewis base for the trifluoromethylthiolation of arenes. nih.govacs.org Researchers have successfully employed iron(III) chloride (FeCl₃) as a Lewis acid in conjunction with diphenyl selenide (B1212193) (Ph₂Se) as a Lewis base to activate N-(trifluoromethylthio)saccharin. nih.govacs.org This dual approach enables the regioselective functionalization of a diverse range of arenes and N-heterocycles at room temperature or slightly elevated temperatures (40 °C) with low catalyst loadings (2.5–5 mol %). nih.govacs.org The synergistic action of the Lewis acid, which activates the trifluoromethylthiolating agent, and the Lewis base, which likely facilitates the electrophilic aromatic substitution, leads to high yields of the desired products. nih.gov This methodology has been successfully applied to the trifluoromethylthiolation of bioactive molecules such as tyrosine and estradiol (B170435). nih.govacs.org

Visible-light-promoted dual catalysis has also emerged as a powerful tool for trifluoromethylthiolation. One such strategy combines photoredox catalysis with halide catalysis for the trifluoromethylthiolation of styrenes. researchgate.net This approach allows for the synthesis of vinyl-SCF₃ compounds under mild conditions using household light sources. researchgate.net In a different synergistic approach, the combination of an organophotocatalyst, 4CzIPN, and a BINOL-based phosphorothiol has been utilized for the umpolung trifluoromethylthiolation of tertiary alkyl ethers. nih.govsci-hub.seresearchgate.net This metal-free system operates under redox-neutral conditions and achieves site-specific cleavage of tertiary C(sp³)–O bonds, a challenging transformation. nih.govsci-hub.se The synergy between the photocatalyst, which generates the active radical species, and the organocatalyst, which facilitates a polarity-matching hydrogen-atom-transfer (HAT) event, is crucial for the success of this reaction. nih.govsci-hub.se

Multicomponent reactions (MCRs) catalyzed by a single catalyst offer an atom- and step-economical approach to complex molecules. rsc.org A catalytic mutual multicomponent reaction has been devised for the synthesis of α-trifluoromethylthiolated ketones. rsc.orgnih.gov In this one-pot process, a ketone, a Morita-Baylis-Hillman (MBH) carbonate, and a trifluoromethylthiolating agent react in the presence of DABCO as a catalyst to yield two different products simultaneously: an α-trifluoromethylthiolated ketone and an α-methylene β-amino ester. rsc.orgnih.gov A key feature of this reaction is the dual role of the trifluoromethylthiolating reagent, which serves as both the nitrogen and the SCF₃ source. rsc.orgnih.gov

Another innovative multicomponent approach is the zinc-mediated trifluoromethylthiolation-arylation of diazocarbonyl compounds. nih.gov This reaction achieves the simultaneous formation of a C–SCF₃ and a C–C bond. The process is initiated by the in-situ generation of BAr₃, which reacts with the diazocarbonyl compound, followed by an electrophilic SCF₃ transfer to yield the α,α'-difunctionalized product. nih.gov

A novel photocatalyzed dual-oxidative strategy enables the trifluoromethylthio-trifluoromethylation of alkenes using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the source for both the CF₃ and SCF₃ groups. chinesechemsoc.org This reaction involves two parallel oxidative events, combining visible-light photocatalysis for the generation of the trifluoromethyl radical with a copper-promoted trifluoromethylthiolation process. chinesechemsoc.org This method provides a straightforward route to vicinal trifluoromethylthio-trifluoromethylated compounds under mild conditions. chinesechemsoc.org

The following tables summarize the key aspects of these synergistic and multicomponent catalytic systems.

Table 1: Dual Catalytic System for Trifluoromethylthiolation of Arenes

| Catalyst System | Trifluoromethylthiolating Agent | Substrate Scope | Key Reaction Conditions | Yields | Reference |

|---|---|---|---|---|---|

| FeCl₃ (Lewis Acid) and Diphenyl Selenide (Lewis Base) | N-(Trifluoromethylthio)saccharin | Arenes (anisoles, phenols, N-protected anilines) and N-heterocycles (indoles, carbazoles) | 2.5–10 mol % catalyst loading, rt–40 °C | Excellent (e.g., 91–96% for indoles) | nih.govacs.org |

Table 2: Synergistic Photocatalytic Systems for Trifluoromethylthiolation

| Catalyst System | Trifluoromethylthiolating Agent | Reaction Type | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|---|

| Photoredox Catalyst and Halide Catalyst | Not specified | Trifluoromethylthiolation of Styrenes | Styrenes | Visible-light promoted, synthesis of vinyl-SCF₃ compounds | researchgate.net |

| Organophotocatalyst (4CzIPN) and BINOL-based Phosphorothiol | Not specified | Umpolung Trifluoromethylthiolation of Tertiary Ethers | Tertiary alkyl ethers | Metal-free, redox-neutral, site-specific C(sp³)–O bond cleavage via a polarity-matching HAT event | nih.govsci-hub.seresearchgate.net |

| Photocatalyst and Copper Catalyst | CF₃SO₂Na | Dual-Oxidative Trifluoromethylthio-Trifluoromethylation of Alkenes | Alkenes | Uses a single reagent as both CF₃ and SCF₃ source, proceeds under mild conditions | chinesechemsoc.org |

Table 3: Multicomponent Catalytic Systems for Trifluoromethylthiolation

| Catalyst | Reactants | Product(s) | Key Features | Reference |

|---|---|---|---|---|

| DABCO | Ketones, Morita-Baylis-Hillman (MBH) carbonates, Trifluoromethylthiolating agent | α-Trifluoromethylthiolated ketones and α-methylene β-amino esters | Mutual multicomponent reaction, one-pot synthesis of two different products, atom- and step-economical | rsc.orgnih.gov |

| Zinc-mediator | Diazocarbonyl compounds, Aryl source (via BAr₃), Electrophilic SCF₃ source | α,α'-Trifluoromethylthiolated-arylated carbonyl compounds | Simultaneous C–SCF₃ and C–C bond formation | nih.gov |

Emerging Directions and Advanced Research Frontiers

Integration with Flow Chemistry and High-Throughput Screening

The combination of high-throughput screening (HTS) and continuous flow chemistry is revolutionizing how chemical reactions are discovered, optimized, and scaled up. rsc.orgyoutube.com These technologies are particularly well-suited to address the challenges associated with trifluoromethylthiolation reactions. HTS allows for the rapid screening of a vast array of catalysts, ligands, and reaction conditions in parallel, significantly accelerating the discovery of novel transformations. sigmaaldrich.compurdue.edu This is crucial for identifying optimal conditions for incorporating the SCF3 group into diverse molecular scaffolds, a process that can be time-consuming with traditional one-at-a-time experimentation. youtube.com